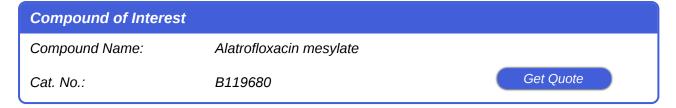


Alatrofloxacin Mesylate: A Deep Dive into its Pharmacokinetics and In Vivo Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate, the L-alanyl-L-alanine prodrug of the fluoronaphthyridone antibiotic trovafloxacin, was developed to provide an intravenous formulation for trovafloxacin, thereby offering a broader range of clinical applications, particularly in hospitalized patients.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of alatrofloxacin mesylate, with a focus on its rapid conversion to the active compound, trovafloxacin, and the subsequent metabolic fate of this potent antibacterial agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns of serious liver injury.[3][4]

Pharmacokinetics

Following intravenous administration, **alatrofloxacin mesylate** undergoes rapid and extensive conversion to its active moiety, trovafloxacin.[1][5][6][7][8] Plasma concentrations of the prodrug, alatrofloxacin, are typically undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[1][7][8] The pharmacokinetic profile of trovafloxacin following the administration of alatrofloxacin is well-characterized and demonstrates dose-proportionality.[1] [5][7][8]





Pharmacokinetic Parameters of Trovafloxacin Following Intravenous Alatrofloxacin Administration

The tables below summarize the key pharmacokinetic parameters of trovafloxacin in various patient populations after the intravenous administration of **alatrofloxacin mesylate**.

Table 1: Single-Dose Pharmacokinetics of Trovafloxacin in Healthy Adult Male Volunteers[5][6]

Trovafloxacin Equivalent Dose	Cmax (mg/L)	AUC (mg·h/L)	T½ (h)
30 mg	0.4	-	-
100 mg	1.8	-	10.4
200 mg	2.3	-	12.3
300 mg	4.3	43.4	10.8

Table 2: Single-Dose Pharmacokinetics of Trovafloxacin in Infants and Children (4 mg/kg Trovafloxacin Equivalent Dose)[9]

Parameter	Mean ± SD
Cmax (μg/mL)	4.3 ± 1.4
AUC (μg·h/mL)	30.5 ± 10.1
Clearance (mL/h/kg)	151 ± 82
Vss (L/kg)	1.6 ± 0.6
T½ (h)	9.8 ± 2.9

Table 3: Steady-State Pharmacokinetics of Trovafloxacin in Critically III Adults (300 mg Trovafloxacin Equivalent Dose)[10]



Parameter	Mean ± SD
Cmax (mg/L)	3.6 ± 0.5
Cmin (mg/L)	0.6 ± 0.3
AUC ₀₋₂₄ (mg·h/L)	34.2 ± 10.6
Clearance (mL/min)	161.3 ± 41.1
Vd (L/kg)	1.4 ± 0.4
T½ (h)	10.9 ± 1.8

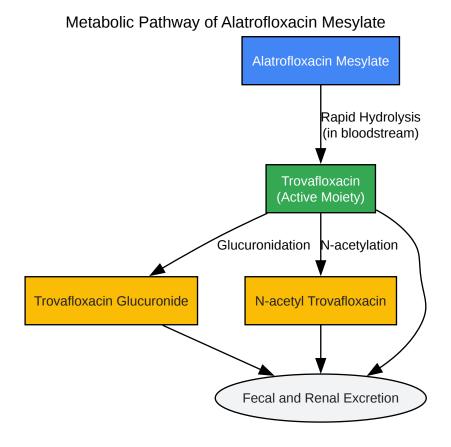
In Vivo Metabolism and Excretion

The in vivo metabolism of alatrofloxacin is primarily characterized by its rapid enzymatic conversion to trovafloxacin. Trovafloxacin itself is then metabolized to a lesser extent. The primary routes of elimination for trovafloxacin and its metabolites are through biliary and fecal excretion.[9]

Metabolic Pathway of Alatrofloxacin Mesylate

The metabolic cascade begins with the hydrolysis of the L-alanyl-L-alanine side chain of alatrofloxacin, a process that rapidly yields the active drug, trovafloxacin. Trovafloxacin undergoes further metabolism, primarily through glucuronidation and N-acetylation.





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Caption: Metabolic conversion of alatrofloxacin to trovafloxacin and its subsequent metabolites.

Excretion

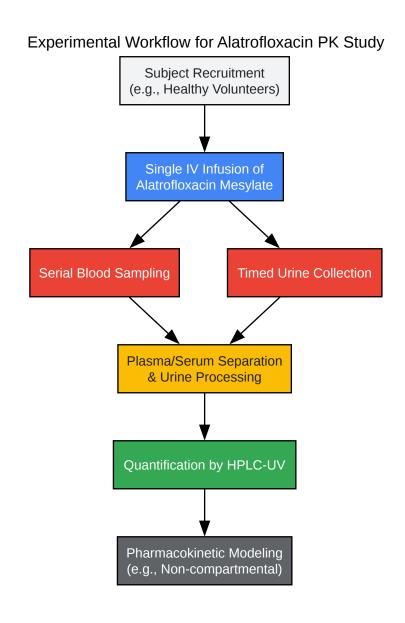
The primary route of elimination for trovafloxacin is hepatic.[11] Approximately 50% of an administered dose is excreted unchanged, with the majority found in the feces (43%) and a smaller portion in the urine (6%).[7] The metabolites, trovafloxacin glucuronide and N-acetyl trovafloxacin, are also eliminated primarily through the feces.[9] This high degree of biliary excretion is a key feature of trovafloxacin's disposition.[9]

Experimental Protocols



The pharmacokinetic data presented in this guide were derived from clinical studies employing standardized methodologies. A typical experimental workflow for assessing the pharmacokinetics of intravenously administered **alatrofloxacin mesylate** is outlined below.

General Experimental Workflow for a Single-Dose Pharmacokinetic Study



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Caption: A typical experimental workflow for a pharmacokinetic study of alatrofloxacin.

Key Methodological Details

- Drug Administration: Alatrofloxacin mesylate is typically administered as a single intravenous infusion over a period of one hour.[5]
- Biological Sample Collection: Serial blood samples are collected at predefined time points before, during, and after the infusion to characterize the concentration-time profile of trovafloxacin.[5] Urine is also collected over specified intervals to determine the extent of renal excretion.[5]
- Analytical Method: The concentrations of alatrofloxacin and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[5][6]
- Pharmacokinetic Analysis: The collected concentration-time data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), elimination half-life (T½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental modeling approaches.[9]

Conclusion

Alatrofloxacin mesylate serves as an effective prodrug for the potent fluoroquinolone, trovafloxacin, enabling intravenous administration. Its rapid and complete conversion to the active form results in a predictable pharmacokinetic profile for trovafloxacin. The metabolism of trovafloxacin is not extensive, with the primary route of elimination being fecal excretion. The data and methodologies presented in this technical guide provide a comprehensive foundation for understanding the pharmacokinetic and metabolic characteristics of alatrofloxacin mesylate, which can inform future research and drug development endeavors in the field of anti-infective agents. However, the significant hepatotoxicity associated with this compound, which led to its market withdrawal, remains a critical consideration.[3][4]

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